
Diethylcarbamoyl chloride
Overview
Description
Diethylcarbamoyl chloride (CAS 88-10-8) is a reactive organochloride widely used as an intermediate in pharmaceutical, agrochemical, and chemical synthesis. Its structure features a carbamoyl group (N–(C=O)–Cl) with two ethyl substituents on the nitrogen atom. This compound is highly electrophilic, making it suitable for forming carbamate and urea derivatives via nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylcarbamoyl chloride can be synthesized through the reaction of diethylamine with phosgene. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows:
(C2H5)2NH + COCl2 → (C2H5)2NCOCl + HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosgene and diethylamine in a controlled environment. The reaction is carried out in a flow reactor at elevated temperatures to ensure high yields. The product is then purified through distillation to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form diethylcarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylamine, hydrochloric acid, and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran, diethyl ether
Conditions: Reactions are typically carried out at low temperatures to prevent decomposition of the product.
Major Products:
Diethylcarbamates: Formed through substitution reactions with amines or alcohols.
Diethylamine: Formed through hydrolysis in the presence of water.
Scientific Research Applications
Diethylcarbamoyl chloride is notably utilized in the pharmaceutical industry for the synthesis of various drugs. Its ability to form carbamates makes it a valuable reagent in creating compounds that act as enzyme inhibitors, particularly acetylcholinesterase inhibitors, which are crucial in treating conditions like myasthenia gravis.
Case Study: Synthesis of Neostigmine
Neostigmine, a drug used to treat myasthenia gravis, is synthesized using this compound. The reaction involves the alkylation of 3-(dimethylamino)phenol with DECC, followed by quaternization with methyl bromide. This process highlights DECC's role as a key intermediate in producing therapeutically relevant compounds .
Applications in Agriculture
In agriculture, this compound is employed in the synthesis of pesticides. The carbamate derivatives formed from DECC are known for their effectiveness as insecticides and herbicides due to their ability to inhibit the enzyme acetylcholinesterase, leading to increased toxicity against pests.
Table 2: Carbamate Pesticides Derived from this compound
Pesticide Name | Active Ingredient | Application Area |
---|---|---|
Pirimicarb | Dimethylcarbamate | Insecticide for crops |
Triazamate | Dimethylcarbamate | Pest control in agriculture |
Isolan | Dimethylcarbamate | Broad-spectrum insecticide |
Mechanistic Studies
Research has shown that this compound can participate in various reactions leading to significant products. For instance, it can react with alcohols or phenols to form diethyl carbamates, which have diverse applications ranging from pharmaceuticals to materials science.
Research Findings:
Mechanism of Action
The mechanism of action of diethylcarbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic centers in other molecules to form diethylcarbamates. This reactivity is due to the presence of the carbonyl chloride group, which is highly electrophilic and readily undergoes substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Diethylcarbamoyl chloride outperforms pivaloyl chloride in carbamate synthesis due to optimal balance of reactivity and steric effects .
- Unlike sulfonyl chlorides, this compound fails in Michael additions, highlighting limitations in electron-deficient systems .
- Diethyl derivatives generally show better yields than dimethyl analogs in carbamate formation, likely due to reduced volatility and enhanced solubility .
Steric and Electronic Effects
- Steric Hindrance: Diethyl groups hinder nucleophilic attack compared to smaller substituents (e.g., methyl), reducing reactivity in crowded environments. For example, this compound failed in synthesizing compound 27 via Michael addition, whereas cyclohexanone derivatives succeeded .
- Electronic Effects : The electron-donating ethyl groups decrease electrophilicity relative to sulfonyl chlorides, limiting utility in reactions requiring strong electrophiles.
Market and Industrial Relevance
Market Segmentation (2023–2032)
Parameter | This compound | Dimethylcarbamoyl Chloride |
---|---|---|
Global Market Size | $XX billion (2023) | Smaller niche market |
CAGR | X% | Stagnant due to regulations |
Key Applications | Pharmaceuticals (70%), agrochemicals (20%) | Specialty chemicals |
Source : Market growth driven by API demand in aging populations and agrochemical needs in Asia-Pacific .
Biological Activity
Diethylcarbamoyl chloride (DECC), with the chemical formula CHClNO, is a compound that exhibits notable biological activity, particularly as an alkylating agent. This article explores its biological properties, mechanisms of action, and implications for health and safety.
This compound is primarily synthesized through the reaction of diethylamine with phosgene or thionyl chloride. Its structure allows it to participate in various nucleophilic substitution reactions, making it a versatile reagent in organic synthesis, particularly in the production of carbamates and related compounds.
Biological Activity
Genotoxicity and Carcinogenicity
DECC has been identified as a direct-acting alkylating agent, which means it can form covalent bonds with nucleophilic sites on DNA, potentially leading to mutations. Studies have demonstrated its genotoxic properties, affecting somatic cells in vivo. For instance, DECC has been shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells and micronuclei formation in ICR mice when administered intraperitoneally .
Toxicological Profile
The compound's toxicity is significant; it has been classified under hazardous materials due to its potential to cause respiratory irritation, skin sensitization, and other acute effects. The LD50 (lethal dose for 50% of subjects) for DECC is critical for understanding its acute toxicity profile. In laboratory settings, various acute toxicity tests have indicated severe effects including convulsions and loss of motor function in test animals .
This compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme essential for breaking down the neurotransmitter acetylcholine. This inhibition can lead to overstimulation of the nervous system, which is a mechanism exploited in some insecticides derived from DECC . The following table summarizes the biological effects associated with DECC:
Biological Effect | Mechanism | Study Reference |
---|---|---|
Genotoxicity | Alkylation of DNA | |
AChE Inhibition | Neurotransmitter accumulation | |
Acute Toxicity | Respiratory distress, convulsions |
Case Studies
Case Study 1: Genotoxic Effects
In a study evaluating the genotoxic potential of DECC, researchers administered varying doses to ICR mice and observed significant increases in micronuclei formation at doses as low as 130 mg/kg body weight. This study highlights the compound's potential risk as a mutagenic agent .
Case Study 2: AChE Inhibition
Research into the insecticidal properties of DECC derivatives revealed that they effectively inhibit AChE activity in pest species. This mechanism not only underscores the compound's utility in agricultural applications but also raises concerns regarding its impact on non-target organisms and environmental health .
Safety Considerations
Given its hazardous nature, handling this compound requires stringent safety precautions. Personal protective equipment (PPE) is necessary to prevent exposure through inhalation or skin contact. Moreover, due to its toxicological profile, biological monitoring is recommended for individuals working with this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for diethylcarbamoyl chloride, and how do purity levels impact experimental reproducibility?
- Methodological Answer : this compound is typically synthesized via the reaction of diethylamine with phosgene or its safer substitutes (e.g., triphosgene) under anhydrous conditions. Purity (>98%) is critical to avoid side reactions, particularly in nucleophilic substitutions. Lower purity grades (<98%) may introduce hydrolyzed byproducts (e.g., diethylurea) that interfere with downstream reactions like carbamate formation . Researchers should use inert atmospheres (N₂/Ar) and cold traps to mitigate moisture absorption during synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its high toxicity, corrosivity, and carcinogenic potential (IARC Group 2A), handling requires PPE (gloves, goggles, respirators), fume hoods, and secondary containment. Storage should be in airtight, corrosion-resistant containers at ≤4°C, away from moisture. Spills must be neutralized with alkaline solutions (e.g., sodium bicarbonate) to prevent hydrolysis to toxic gases .
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
- Methodological Answer : It is a key reagent for introducing the diethylcarbamoyl group into molecules. For example, in antiviral agent synthesis, it reacts with hydroxyl-containing substrates (e.g., 7-hydroxy-8,8'-biquinolyl) under heated pyridine conditions to form carbamates, enhancing bioavailability . Reaction efficiency depends on stoichiometric control and solvent selection (e.g., polar aprotic solvents like DMF) .
Advanced Research Questions
Q. What mechanistic insights explain stereochemical outcomes in reactions involving this compound?
- Methodological Answer : Stereochemical retention or inversion depends on reaction pathways. For example, SN2 displacement of chloroformate intermediates (from alcohol activation with triphosgene) leads to inversion, while carbamate formation via ammonium intermediates retains stereochemistry. Steric hindrance near reaction sites can shift mechanisms from SN2 to SN1, altering product profiles. Isotopic labeling (e.g., ¹⁸O) and NMR analysis are used to track pathways .
Q. How do contradictory findings in genotoxicity studies of this compound inform risk assessment models?
- Methodological Answer : While occupational exposure studies (n=10 workers) reported chromosomal aberrations in lymphocytes, statistical significance was lacking compared to controls. Discrepancies arise from exposure variability, sample size, and confounding factors (e.g., coexposure to this compound derivatives). Researchers should combine in vitro assays (Ames test, micronucleus) with longitudinal cohort studies to clarify dose-response relationships .
Q. What analytical methods are most effective for detecting trace degradation products of this compound?
- Methodological Answer : LC-MS/MS with reverse-phase columns (C18) and ESI ionization can identify hydrolyzed products (e.g., diethylurea) at ppm levels. FT-IR monitors carbonyl (C=O) and amine (N-H) stretches to assess purity. Accelerated stability studies (40°C/75% RH) coupled with Karl Fischer titration quantify moisture-induced degradation .
Q. How does solvent choice influence the stability and reactivity of this compound in multistep syntheses?
- Methodological Answer : Nonpolar solvents (e.g., hexane) stabilize the compound but limit solubility. Polar aprotic solvents (e.g., THF) enhance reactivity but risk side reactions with nucleophiles. Computational modeling (DFT) predicts solvent effects on transition states, while in situ FT-IR monitors reaction progress. Optimal conditions balance reactivity and stability, often requiring cryogenic temperatures (-20°C) for prolonged storage .
Q. What strategies resolve data inconsistencies in this compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Discrepancies arise from varying hydrolysis rates (pH-dependent) and detection limits in environmental matrices. Standardized OECD 301F tests (aqueous hydrolysis) and QSAR models predict half-lives under ecological conditions. Isotope dilution mass spectrometry improves quantification in complex matrices like soil, addressing false negatives in legacy studies .
Properties
IUPAC Name |
N,N-diethylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCCYDUUBNUJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052598 | |
Record name | Diethylcarbamoyl chloride | |
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Molecular Weight |
135.59 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Diethylcarbamoyl chloride | |
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Boiling Point |
186 °C | |
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Flash Point |
163 - 172 °C, 325-342 °F (OPEN CUP) | |
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Solubility |
SOL IN WATER | |
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Vapor Density |
4.1 (Air= 1) | |
Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Vapor Pressure |
0.72 [mmHg] | |
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Color/Form |
Liquid | |
CAS No. |
88-10-8 | |
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Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Melting Point |
-32 °C | |
Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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